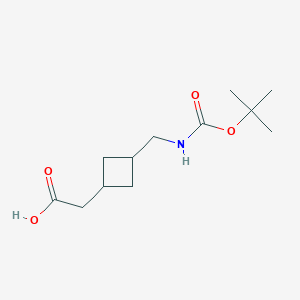![molecular formula C21H22BrN3O2S B2731817 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline CAS No. 478081-72-0](/img/structure/B2731817.png)
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline (2-BSPQ) is a novel chemical compound with a wide range of applications in scientific research. It is a type of heterocyclic compound, which is composed of a nitrogen-containing aromatic ring and a carbon-containing ring. It is a highly reactive compound, which makes it useful for a variety of scientific experiments.
Applications De Recherche Scientifique
Antiviral Applications
Research has shown that derivatives of quinoline, including those with sulfonamide and urea substitutions, exhibit significant antiviral activity. For example, sulfonamide derivatives were synthesized and characterized, displaying three-fold higher antiviral activity against an avian paramyxovirus (AMPV-1) than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).
Anticancer Activities
Quinoline derivatives have been explored for their anticancer properties. A study synthesized 4-aminoquinoline derived sulfonyl analogs and evaluated their cytotoxicity against breast tumor cell lines, identifying compounds with significant anticancer potential (Solomon et al., 2019). Another effort focused on the design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline, confirming the apoptosis induction in cancer cells by specific compounds (Solomon et al., 2010).
Antibacterial Applications
Quinoline derivatives have been identified as broad-spectrum antibacterial agents, effective in experimental infections and with promising toxicological and pharmacokinetic profiles for systemic infections (Goueffon et al., 1981).
Enzymatic Inhibition
Some quinoline derivatives have been found to inhibit protein kinases, suggesting their potential role in modulating agonist-stimulated oxidative bursts in human polymorphonuclear leukocytes. This indicates a possible pathway for the development of new therapeutic approaches for diseases involving kinase-mediated pathways (Gerard et al., 1986).
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMJMMWMMCKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)
![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)

